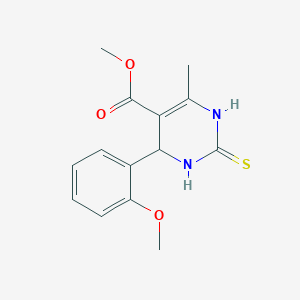

Methyl 2-(2-methoxyphenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate

Description

Methyl 2-(2-methoxyphenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate is a heterocyclic compound featuring a diazine core with a thioxo group, a methyl ester, and a 2-methoxyphenyl substituent. These compounds are characterized by their fused aromatic and heterocyclic systems, which influence their chemical reactivity, solubility, and biological activity .

Properties

IUPAC Name |

methyl 4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-8-11(13(17)19-3)12(16-14(20)15-8)9-6-4-5-7-10(9)18-2/h4-7,12H,1-3H3,(H2,15,16,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYGKDUJVCFVEKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC=CC=C2OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401125605 | |

| Record name | Methyl 1,2,3,4-tetrahydro-4-(2-methoxyphenyl)-6-methyl-2-thioxo-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401125605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134074-43-4 | |

| Record name | Methyl 1,2,3,4-tetrahydro-4-(2-methoxyphenyl)-6-methyl-2-thioxo-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134074-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1,2,3,4-tetrahydro-4-(2-methoxyphenyl)-6-methyl-2-thioxo-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401125605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Methyl 2-(2-methoxyphenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate typically involves multiple steps. One common synthetic route includes the reaction of 2-methoxyphenyl isocyanate with appropriate precursors under controlled conditions . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific temperature and pressure settings.

Chemical Reactions Analysis

Methyl 2-(2-methoxyphenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

Scientific Research Applications

Methyl 2-(2-methoxyphenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of Methyl 2-(2-methoxyphenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting downstream biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The target compound differs from its analogs primarily in the substituent on the phenyl ring. Key analogs include:

- Methyl 2-(4-chlorophenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate (CAS 134141-11-0): Substituted with a 4-chlorophenyl group.

- Methyl 2-(3,4-dimethoxyphenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate (CAS 301359-48-8): Substituted with a 3,4-dimethoxyphenyl group.

Substituent Impact :

- This difference may alter reactivity in nucleophilic or electrophilic reactions .

- Steric Effects : The 3,4-dimethoxyphenyl substituent introduces bulkier groups, which could hinder rotational freedom and affect intermolecular interactions, such as crystal packing or binding to biological targets .

Physical and Chemical Properties

A comparative analysis of physical properties is summarized below:

Key Observations :

- The 4-chlorophenyl analog has a lower molecular weight due to the lighter chlorine atom compared to methoxy groups.

- The 3,4-dimethoxyphenyl analog’s higher molecular weight and additional oxygen atoms may increase polarity, reducing lipophilicity (lower LogP) compared to the chloro-substituted compound .

Reactivity and Stability

- The electron-donating methoxy group in the target compound may stabilize the thioxo group, reducing susceptibility to oxidation compared to the electron-withdrawing chloro-substituted analog .

- Ester Hydrolysis : The methyl ester moiety in these compounds is prone to hydrolysis under acidic or basic conditions. Steric hindrance from the 2-methoxyphenyl group in the target compound may slow hydrolysis relative to less hindered analogs .

Biological Activity

Methyl 2-(2-methoxyphenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate is a heterocyclic compound that has garnered attention for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a diazine ring with thioxo and methoxy substituents. Its molecular formula is , and it has a molecular weight of 276.35 g/mol. The presence of the thioxo group is significant for its reactivity and biological interactions.

Structural Formula

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains, including resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa. Inhibitory concentrations (IC50) were reported in the micromolar range, indicating its potential as an antibiotic agent .

- Anticancer Potential : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. In vitro assays demonstrated cytotoxic effects on human cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : The compound has been identified as an inhibitor of metallo-β-lactamases (MBLs), which are enzymes produced by certain bacteria that confer resistance to β-lactam antibiotics. The inhibition constants (Ki) for selected derivatives ranged from 20 to 80 μM, highlighting its potential role in overcoming antibiotic resistance .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against resistant bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits metallo-β-lactamases |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Binding : The thioxo group allows for strong interactions with enzyme active sites, inhibiting their function.

- Cell Membrane Disruption : Its hydrophobic characteristics may facilitate penetration into bacterial membranes, leading to cell lysis.

- Signal Pathway Modulation : The compound may alter signaling pathways involved in cell growth and apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Fatahala et al., various derivatives of tetrahydropyrimidine were synthesized and tested against Klebsiella pneumoniae. This compound showed promising results with an IC50 value indicating effective inhibition of bacterial growth .

Case Study 2: Cancer Cell Proliferation

Research published in the European Journal of Medicinal Chemistry explored the anticancer properties of this compound. It was found to significantly reduce the viability of several cancer cell lines through mechanisms involving apoptosis and cell cycle disruption.

Q & A

Basic Research Questions

What are the recommended synthetic pathways for Methyl 2-(2-methoxyphenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate, and how can reaction conditions be optimized?

Answer:

The compound’s core structure suggests a multi-step synthesis involving triazine or pyrimidine intermediates. A plausible route includes:

Step 1: Condensation of 2-methoxyphenyl isocyanate with methyl thiourea to form the thioxo-diazine backbone.

Step 2: Methylation at the 6-position using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF).

Step 3: Carboxylation via esterification with methyl chloroformate.

Optimization Considerations:

- Temperature: Maintain ≤60°C to avoid decomposition of the thioxo group.

- Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Catalysts: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve yields in methylation steps .

Validation: Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane, 1:2) and confirm purity by HPLC (>95%).

How can researchers resolve spectral data contradictions (e.g., NMR shifts) during structural characterization?

Answer:

Key spectral techniques and interpretation strategies include:

Resolution: Combine 2D NMR (COSY, NOESY) and X-ray crystallography to resolve ambiguous assignments. For example, X-ray data confirmed the thioxo group’s position in structurally related triazines .

Advanced Research Questions

What experimental designs are suitable for probing the compound’s potential as a kinase inhibitor or anti-inflammatory agent?

Answer:

Kinase Inhibition Assay:

- Targets: Prioritize kinases with conserved ATP-binding pockets (e.g., MAPK, CDK2).

- Method: Use a fluorescence-based ADP-Glo™ assay to measure inhibition at varying concentrations (1–100 μM).

- Controls: Include staurosporine (broad-spectrum inhibitor) and vehicle (DMSO <0.1%) .

Anti-inflammatory Screening:

- Model: LPS-induced RAW 264.7 macrophages.

- Readouts: Quantify TNF-α/IL-6 via ELISA and NF-κB activation via luciferase reporter assays.

- Mechanistic Insight: Perform molecular docking to predict interactions with COX-2 or IKKβ, leveraging the compound’s methoxyphenyl and thioxo motifs .

How can computational methods elucidate the compound’s stability under physiological or environmental conditions?

Answer:

-

Degradation Pathways:

- Hydrolysis: Simulate aqueous stability at pH 7.4 (PBS buffer, 37°C) with LC-MS monitoring. Predominant degradation via ester cleavage is expected.

- Photolysis: Use DFT calculations (B3LYP/6-31G*) to identify reactive sites (e.g., thioxo group) susceptible to UV-induced radical formation .

-

Environmental Fate:

What strategies are effective for studying structure-activity relationships (SAR) of analogs with modified methoxy or thioxo groups?

Answer:

SAR Design:

- Variations: Synthesize analogs with:

- Methoxy → Ethoxy/Cl: To assess steric/electronic effects on target binding.

- Thioxo → Oxo: To evaluate sulfur’s role in hydrogen bonding.

Biological Testing:

- Assays: Parallel screening against kinase panels (e.g., Eurofins KinaseProfiler®).

- Data Analysis: Use PCA (Principal Component Analysis) to correlate substituent properties (Hammett σ, logP) with IC₅₀ values .

Example Finding: In related pyrimidinones, 2-methoxyphenyl substitution enhanced selectivity for PI3Kδ over PI3Kγ by 10-fold .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.